6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
Overview
Description
6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (6-TMTBCA) is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 121-122°C and a boiling point of 239-240°C. 6-TMTBCA has been used in the synthesis of a variety of pharmaceuticals, as well as in the synthesis of polymers, dyes, and other materials. It is also used as a reagent in organic synthesis, and has been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
Chemical Reactions and Derivatives
- Benzo[b]thiophene derivatives, including those similar to 6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, have been studied for their reactivity, such as nitration reactions under different conditions. This research explores the formation of various substitution products, emphasizing the structural properties through spectroscopic analysis (Cooper & Scrowston, 1971).
Synthesis and Characterization
- The synthesis of new benzo[b]thiophene derivatives, starting from related compounds like 3-chlorobenzo[b]thiophene-2-carboxyl chloride, has been documented. These derivatives are characterized by various analytical techniques, and their biological activities, such as antibacterial and anti-inflammatory effects, have been explored (Isloor, Kalluraya, & Sridhar Pai, 2010).
Biological Evaluation
- Research has identified benzo[b]thiophene acylhydrazones with antimicrobial properties, particularly against multidrug-resistant Staphylococcus aureus. This includes derivatives of benzo[b]thiophene-2-carboxylic acid, highlighting their potential in addressing antibiotic resistance (Barbier et al., 2022).
Metal-Organic Frameworks and Dye Absorption
- Anionic zeolite-like metal-organic frameworks (AZMOFs) using benzo[b]thiophene-2-carboxylic acid derivatives have been synthesized. These frameworks demonstrate significant absorption capabilities for organic dyes, indicating their potential application in environmental remediation (Shen et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P271, P261, and P280 . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . The compound should be used in a well-ventilated area .
properties
IUPAC Name |
6-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O2S/c11-10(12,13)6-2-1-5-3-8(9(14)15)16-7(5)4-6/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHNPVVUDRTIJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591888 | |
Record name | 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
142329-22-4 | |
Record name | 6-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60591888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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